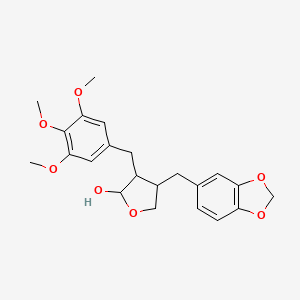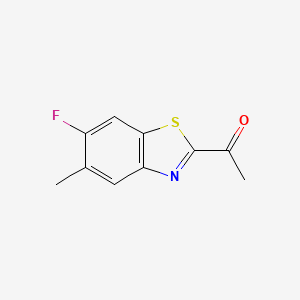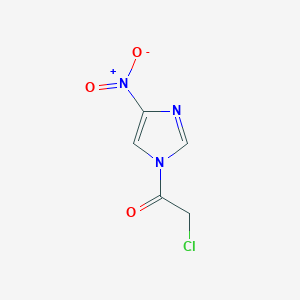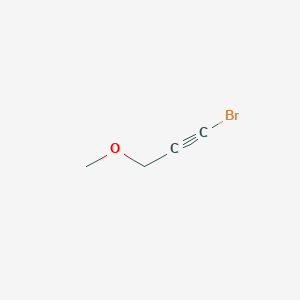
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is a chemical compound with the molecular formula C14H20N2O. It is known for its unique structure, which includes a pyrazine ring substituted with methyl and propenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 3,5,6-trimethylpyrazine with allyl bromide under basic conditions to introduce the propenyl groups. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.
Substitution: The propenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nucleophile-substituted pyrazine derivatives.
Scientific Research Applications
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trimethylpyrazine: Lacks the propenyl groups, making it less reactive in certain chemical reactions.
2,3,5-Trimethylpyrazine: Differs in the position of methyl groups, affecting its chemical and biological properties.
3,5-Dimethyl-2-pyrazinemethanol: Lacks one methyl group and the propenyl groups, resulting in different reactivity and applications.
Uniqueness
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(3,5,6-trimethylpyrazin-2-yl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-6-8-14(17,9-7-2)13-12(5)15-10(3)11(4)16-13/h6-7,17H,1-2,8-9H2,3-5H3 |
InChI Key |
VXMDUDYXIWVGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(CC=C)(CC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12091558.png)

![copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate](/img/structure/B12091571.png)

![sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)
![Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12091581.png)
![2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12091591.png)





![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)
